molecular formula C23H19ClFNO4 B11614943 3-(4-Chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one

3-(4-Chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one

Cat. No.: B11614943
M. Wt: 427.8 g/mol
InChI Key: XZJATTBGOKZMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.

    Substitution Reactions: Introduction of the 4-chlorophenoxy, 3,4-dimethoxyphenyl, and 4-fluorophenyl groups can be carried out through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Using large reactors to carry out the synthesis in multiple steps.

    Continuous Flow Chemistry: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

    Oxidized Derivatives: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

    Medicine: Potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenoxy)-4-phenylazetidin-2-one
  • 4-(3,4-Dimethoxyphenyl)-1-phenylazetidin-2-one
  • 1-(4-Fluorophenyl)-3-phenylazetidin-2-one

Uniqueness

3-(4-Chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one is unique due to the combination of its substituents, which may confer specific biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C23H19ClFNO4

Molecular Weight

427.8 g/mol

IUPAC Name

3-(4-chlorophenoxy)-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C23H19ClFNO4/c1-28-19-12-3-14(13-20(19)29-2)21-22(30-18-10-4-15(24)5-11-18)23(27)26(21)17-8-6-16(25)7-9-17/h3-13,21-22H,1-2H3

InChI Key

XZJATTBGOKZMLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.